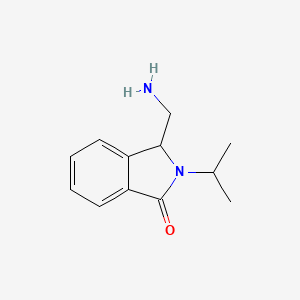![molecular formula C7H9BrN2O2 B13219070 2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)
2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine: is a heterocyclic compound with the following chemical formula:
C7H9BrN2O2
. It belongs to the imidazole family, characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazoles play crucial roles in various biological processes and have applications in both medicinal chemistry and industry.Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common method is the condensation of 2-bromo-3-methoxyaniline with glyoxal in the presence of an acid catalyst. The resulting intermediate undergoes intramolecular cyclization to form the imidazo[2,1-c][1,4]oxazine ring system.
Reaction Conditions::- Reactants: 2-bromo-3-methoxyaniline, glyoxal
- Catalyst: Acidic conditions (e.g., sulfuric acid)
- Temperature: Typically performed at elevated temperatures
- Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Industrial Production:: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity::
Oxidation: The methoxy group can be oxidized to the corresponding carbonyl group.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imidazo[2,1-c][1,4]oxazine ring system may yield different derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Oxidation may yield the corresponding carbonyl compound, while substitution could lead to various derivatives.
Scientific Research Applications
Medicinal Chemistry::
Antimicrobial Properties: Imidazoles exhibit antimicrobial activity, making them valuable in drug discovery.
Anticancer Potential: Some imidazole derivatives show promising anticancer effects.
Dyes and Pigments: Imidazoles serve as precursors for dyes and pigments.
Corrosion Inhibitors: Imidazole-based compounds protect metals from corrosion.
Mechanism of Action
The exact mechanism of action for 2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern, it shares similarities with other imidazole derivatives, such as 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid . These related compounds may have distinct properties and applications.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-bromo-3-methoxy-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-7-6(8)9-5-4-12-3-2-10(5)7/h2-4H2,1H3 |
InChI Key |
VRHSQLGNZKMUET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1CCOC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)
![N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13219005.png)


![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)


![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)





